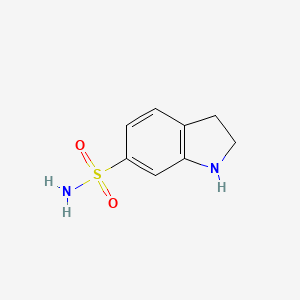

Indoline-6-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFPJJBLZNNTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery of Indoline-6-sulfonamide as a Novel DapE Inhibitor for Antibiotic Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. A promising and underexplored target is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a critical component of the lysine biosynthetic pathway in many pathogenic bacteria.[1][2][3] This technical guide provides a comprehensive overview of the discovery and initial development of a new class of DapE inhibitors: the indoline-6-sulfonamides. We will delve into the strategic rationale for targeting DapE, the high-throughput screening campaign that identified the initial hits, the synthetic chemistry and structure-activity relationship (SAR) studies that followed, and the molecular modeling that elucidated the putative binding mode. This guide also includes detailed protocols for the key biochemical assays employed in the characterization of these inhibitors.

Introduction: The Rationale for Targeting DapE

The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE, E.C. 3.5.1.18) is a key player in the bacterial lysine biosynthetic pathway.[1][4] This pathway is responsible for the production of L-lysine, an essential amino acid for protein synthesis, and meso-diaminopimelate (m-DAP), a crucial component for the construction of the peptidoglycan cell wall in all Gram-negative and most Gram-positive bacteria.[4][5][6] The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid (L,L-DAP) and succinate.[1][7]

Crucially, this biosynthetic pathway is absent in humans, who obtain lysine as an essential amino acid from their diet.[2][6][8] This inherent difference makes DapE an attractive target for the development of novel antibiotics with selective toxicity towards bacteria and a reduced likelihood of mechanism-based side effects in humans.[1][2][4][5] Gene knockout studies have demonstrated that the deletion of the dapE gene is lethal for bacteria such as Helicobacter pylori and Mycobacterium smegmatis, even when lysine is supplemented in the growth media, underscoring the enzyme's essential role in bacterial survival.[1][6][7]

DapE is a dinuclear Zn(II)-dependent metalloprotease belonging to the M20 family.[5] The active site contains two zinc ions that are critical for its catalytic activity. One of the challenges in targeting this class of enzymes is their ability to function with other metal ions, such as manganese, which could potentially circumvent the action of inhibitors designed to chelate zinc.[5]

The Lysine Biosynthetic Pathway and the Role of DapE

Discovery of the Indoline-6-sulfonamide Scaffold

The journey to identify novel DapE inhibitors began with a high-throughput screening (HTS) campaign. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target.

High-Throughput Screening Campaign

A library of approximately 33,000 compounds was screened for inhibitory activity against the DapE enzyme.[1] The primary screening assay was designed to detect the inhibition of the enzymatic hydrolysis of a substrate analog. A cutoff of greater than 20% inhibition at a compound concentration of 12 µM was used to identify initial hits.[1] This initial screen yielded two structurally similar indoline sulfonamide derivatives, providing mutual confirmation of this scaffold as a potential starting point for a new class of DapE inhibitors.[1]

From Indoline-7-sulfonamide to this compound: A Case of Structural Reassignment

Interestingly, the initial hit compounds were listed by the supplier as indoline-7-sulfonamides. However, a critical review of synthetic organic chemistry principles and literature precedents led to a reassignment of the sulfonamide position.[1][9] The electrophilic aromatic chlorosulfonylation of 5-bromo-N-acetyl-indoline is known to favor substitution at the sterically more accessible 6-position rather than the 7-position.[1][9] This crucial correction guided the subsequent synthetic and SAR efforts.[1]

Chemical Synthesis and Structure-Activity Relationship (SAR) Studies

Following the identification and structural confirmation of the this compound scaffold, a series of analogs were synthesized to explore the SAR and improve inhibitory potency.

General Synthetic Scheme

The synthesis of the N-acetyl-5-halo-6-sulfonamide indoline analogs began with the N-acetylation of indoline, followed by halogenation at the 5-position.[1] The key step involved the chlorosulfonylation of the 5-halo-N-acetyl-indoline at the 6-position using chlorosulfonic acid.[1] The resulting sulfonyl chloride is a versatile intermediate that can be reacted with a variety of primary and secondary amines to generate a library of sulfonamide derivatives.[1]

DapE Enzyme Inhibition and SAR

The synthesized compounds were evaluated for their ability to inhibit DapE using a ninhydrin-based assay.[1] The initial hit, 5-bromo-6-isoamylsulfonamide, was confirmed to have modest activity.[1] The SAR studies focused on modifying the N-substituent of the sulfonamide and the halogen at the 5-position.

Key SAR observations:

-

N-substituents on the sulfonamide:

-

The N-cyclohexyl derivative showed improved potency over the initial isoamyl hit.[1]

-

Bulky and rigid substituents, such as in compound 9k , led to enhanced hydrophobic interactions in the active site and improved IC50 values.[1]

-

More flexible acyclic secondary sulfonamides were found to be less potent.[1]

-

-

Halogen at the 5-position:

Table 1: DapE Inhibitory Potency of Selected this compound Analogs

| Compound | 5-Position | N-Substituent | IC50 (µM) | % Inhibition @ Concentration |

| 4 | Br | Isoamyl | >200 | 42% @ 200 µM |

| 9a | Br | Isobutyl | >200 | 20% @ 200 µM |

| 9b | Br | Cyclohexyl | 162 | - |

| 9k | Br | (structure with bulky group) | 86 | - |

| 9n | Br | N,N-diethyl | 99 | - |

| 10a | Cl | Isoamyl | 54 | - |

Data summarized from Reidl et al. (2020)[1]

Proposed Mechanism of Action: Molecular Docking Insights

To understand how the this compound inhibitors interact with the DapE enzyme, molecular docking experiments were performed using the crystal structure of DapE (PDB ID: 5UEJ).[1][9] The docking studies suggest that these compounds bind to the di-zinc active site, indicating a competitive mode of inhibition.[1][9]

The proposed binding mode suggests that the two oxygen atoms of the sulfonamide group coordinate with the two zinc ions in the active site.[1][9] Additionally, the N-acetyl carbonyl group is positioned to form a hydrogen bond with the guanidine moiety of an arginine residue (Arg258A).[1] The proton on the sulfonamide nitrogen may also form a hydrogen bond with the backbone carbonyl of a threonine residue (Thr325A).[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound DapE inhibitors.

Synthesis of N-acetyl 5-Bromo-6-Sulfonamide Indolines (General Procedure)

This protocol is adapted from the general procedure described by Reidl et al. (2020).[1]

-

To a stirred solution of the appropriate sulfonyl chloride (1 equivalent) and triethylamine (1.25 equivalents) in methylene chloride, add the desired amine (1.25 equivalents).

-

Stir the reaction at room temperature until completion is confirmed by thin-layer chromatography (TLC).

-

Dilute the reaction mixture with methylene chloride.

-

Wash the organic layer sequentially with water (1x), 1 M HCl (2x), and brine (1x).

-

Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude indoline sulfonamide product.

-

Purify the product as needed, for example, by passage through an activated carbon plug and recrystallization from a suitable solvent system like chloroform-ethyl acetate.[1]

Ninhydrin-Based DapE Inhibition Assay

This assay quantifies the enzymatic activity of DapE by measuring the formation of a primary amine product, which reacts with ninhydrin to produce a colored compound that can be measured spectrophotometrically.[1][2][7]

Materials:

-

DapE enzyme

-

HEPES buffer (50 mM, pH 7.5)

-

Test inhibitor compounds dissolved in DMSO

-

Ninhydrin reagent

-

Thermal cycler or heating block

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, DapE enzyme, and the test inhibitor at various concentrations in a total volume of 100 µL.[7] The final DMSO concentration should be kept low (e.g., <5%) to avoid enzyme denaturation.[7]

-

Pre-incubate the enzyme and inhibitor mixture for a set time (e.g., 10 minutes) at 30°C.

-

Initiate the enzymatic reaction by adding the substrate, N6-methyl-L,L-SDAP.[1][7]

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 30°C.

-

Quench the reaction and deactivate the enzyme by heating (e.g., for 1 minute).[10]

-

Add ninhydrin reagent to the reaction mixture. Ninhydrin reacts with the primary amine of the product to form a purple-colored compound (Ruhemann's purple).[10]

-

Measure the absorbance at 570 nm using a spectrophotometer.[10]

-

The amount of product formed is proportional to the absorbance, which can be used to calculate the percent inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Thermal Shift Assay (TSA)

TSA is used to assess the thermal stability of the DapE enzyme in the presence of an inhibitor. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[7][10]

Materials:

-

DapE enzyme

-

HEPES buffer (50 mM, pH 7.5)

-

Test inhibitor compounds

-

SYPRO Orange dye (10x)[7]

-

Quantitative PCR (qPCR) instrument

Procedure:

-

Prepare a reaction mixture in a total volume of 10 µL containing HEPES buffer, DapE enzyme (e.g., 6-16 µM), the inhibitor at the desired concentration, and SYPRO Orange dye.[7]

-

Perform the experiment in triplicate in a qPCR plate.

-

Use the qPCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.

-

A positive shift in Tm in the presence of the inhibitor compared to the control (enzyme alone) indicates inhibitor binding and stabilization of the enzyme.[10]

Conclusion and Future Directions

The discovery of this compound as a novel inhibitor of the bacterial enzyme DapE represents a significant step forward in the quest for new antibiotics. The initial HTS hit has been successfully optimized through synthetic chemistry, leading to analogs with improved potency in the low micromolar range.[1] Molecular docking has provided valuable insights into the potential binding mode of these inhibitors, which will guide future drug design efforts.

Future work will focus on further optimizing the this compound scaffold to enhance potency and improve pharmacokinetic properties. This includes the incorporation of water-solubilizing groups to improve solubility and the synthesis of additional analogs to refine the SAR.[1] Ultimately, the goal is to develop broad-spectrum DapE inhibitors with potent in vivo efficacy against multidrug-resistant bacterial pathogens.

References

-

Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(18), 4203. [Link]

-

Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). Indoline‐6‐Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Chemistry Select, 5(34), 10589-10595. [Link]

- Becker Research Lab. (n.d.). DapE. Loyola University Chicago.

-

Wu, B., Georgopoulos, C., & Ang, D. (2016). The N-succinyl-L, L-diaminopimelic acid desuccinylase DapE acts through ZapB to promote septum formation in Escherichia coli. Molecular microbiology, 101(2), 269-285. [Link]

-

Beulke, M., Habeeb Mohammad, T. S., Kelley, E., & Becker, D. P. (2019). Evaluation of Various Analogs of High-Throughput Screening Target Molecules as DapE Inhibitors Using the DapE Ninhydrin Assay for Novel Antibiotic Discovery. Loyola eCommons. [Link]

-

Heath, T. K., Torrez, R. M., Reidl, C. T., Darwish, I. M., Kelley, E. H., Moore, M. A., ... & Becker, D. P. (2022). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS omega, 7(40), 36005-36015. [Link]

-

Uda, N. R., Upert, G., Angelici, G., Nicolet, S., Schmidt, T., Schwede, T., & Creus, M. (2013). Selectivity of Inhibition of N-Succinyl-l,l-Diaminopimelic Acid Desuccinylase in Bacteria: The product of dapE-gene Is Not the Target of l-Captopril Antimicrobial Activity. International journal of molecular sciences, 14(11), 22612-22627. [Link]

-

Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., ... & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. ResearchGate. [Link]

-

Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., ... & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Loyola eCommons. [Link]

-

Heath, T. K., Torrez, R. M., Reidl, C. T., Darwish, I. M., Kelley, E. H., Moore, M. A., ... & Becker, D. P. (2022). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS Publications. [Link]

-

DiPuma, T. A., Jr, Thabthimthom, T., Liveris, Z. J., Flieger, S. T., Konczak, K. A., Olsen, K. W., & Becker, D. P. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. International journal of molecular sciences, 25(2), 1224. [Link]

-

EMBL-EBI. (n.d.). Succinyl-diaminopimelate desuccinylase, DapE (IPR010174). InterPro. [Link]

-

Uda, N. R., Upert, G., Angelici, G., Nicolet, S., Schmidt, T., Schwede, T., & Creus, M. (2013). Zinc-selective inhibition of the promiscuous bacterial amide-hydrolase DapE: implications of metal heterogeneity for evolution and antibiotic drug design. Metallomics, 5(10), 1364-1372. [Link]

-

Nocek, B., Gillner, D., Kurt, Y. D., Becker, D., Joachimiak, A., & Holz, R. C. (2011). The dapE-encoded N-succinyl-L, L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues. Journal of Biological Chemistry, 286(21), 18575-18582. [Link]

-

Beulke, M., Kelley, E., Konczak, K., Habeeb Mohammad, T. S., DiPuma, T., Thabthimthom, T., ... & Becker, D. P. (2021). Evaluation of DapE Inhibitors Utilizing the DapE Ninhydrin and Thermal Shift Assays Toward the Discovery of Novel Antibiotics. Loyola eCommons. [Link]

-

Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., ... & Becker, D. P. (2020). Inhibition of DapE enzyme by synthesized compounds 4, 9a-n, and 10a-f a. ResearchGate. [Link]

Sources

- 1. This compound Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecommons.luc.edu [ecommons.luc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity of Inhibition of N-Succinyl-l,l-Diaminopimelic Acid Desuccinylase in Bacteria: The product of dapE-gene Is Not the Target of l-Captopril Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DapE — Becker Research Lab [beckerlabluc.com]

- 6. The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ecommons.luc.edu [ecommons.luc.edu]

The Inhibition of Bacterial N-succinyl-L,L-diaminopimelic Acid Desuccinylase (DapE) by Indoline-6-sulfonamides: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the mechanism of action of indoline-6-sulfonamides as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). In an era marked by the escalating threat of antibiotic resistance, the identification and characterization of novel antibacterial targets and their inhibitors are of paramount importance. DapE represents a promising, yet underexplored, target for the development of new classes of antibiotics. This document synthesizes current research to offer a detailed understanding of the biochemical rationale, mechanism of inhibition, and experimental methodologies pertinent to the study of indoline-6-sulfonamide inhibitors of DapE.

Introduction: The Imperative for Novel Antibacterial Targets

The rise of multidrug-resistant (MDR) bacteria, including formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA), poses a severe and growing threat to global public health. This crisis underscores the urgent need for the discovery and development of antibiotics with novel mechanisms of action that can circumvent existing resistance pathways. A highly attractive strategy in this endeavor is the targeting of essential bacterial enzymes that are absent in humans, thereby minimizing the potential for mechanism-based toxicity.

One such promising target is the enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18).[1] DapE is a key metalloenzyme in the lysine biosynthetic pathway of most Gram-negative and many Gram-positive bacteria.[1] This pathway is crucial for the synthesis of L-lysine, an essential amino acid for protein synthesis, and meso-diaminopimelate (m-DAP), a vital component of the peptidoglycan cell wall in many bacteria.[1] The essentiality of the dapE gene for bacterial survival has been demonstrated in various pathogens, making it a validated target for novel antibiotic development.[1]

The Target: N-succinyl-L,L-diaminopimelic Acid Desuccinylase (DapE)

Enzymatic Function and a Novel Antibiotic Target

DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid (L,L-DAP) and succinate. This reaction is a critical step in the bacterial lysine and m-DAP biosynthetic pathway. The absence of this pathway in humans makes DapE an ideal target for the development of selective antibacterial agents.

Structural and Mechanistic Insights into DapE

DapE is a dimeric, zinc-dependent metalloenzyme. The active site contains a di-zinc center that is crucial for catalysis. X-ray crystallographic studies of DapE have revealed both "open" and "closed" conformations, highlighting a dynamic process involved in substrate binding and catalysis.[1] A key mechanistic feature is the movement of a histidine residue (His194B) from the adjacent subunit of the dimer, which plays a critical role in activating the substrate for hydrolysis.[1] This structural understanding provides a solid foundation for the rational design of inhibitors.

Indoline-6-sulfonamides as a Novel Class of DapE Inhibitors

Through high-throughput screening, a series of indoline-6-sulfonamides has been identified as potent inhibitors of DapE.[1] This discovery has opened a new avenue for the development of antibiotics with a novel mechanism of action.

Mechanism of Action: Competitive Inhibition and Zinc Binding

Molecular docking studies have provided valuable insights into the putative binding mode of indoline-6-sulfonamides within the DapE active site. The prevailing hypothesis is that these compounds act as competitive inhibitors, binding to the di-zinc active site.[1] The sulfonamide moiety is predicted to be a key zinc-binding group (ZBG), with the two oxygen atoms of the sulfonamide coordinating with the two zinc ions in the active site.[1]

Additional interactions are also predicted to stabilize the inhibitor-enzyme complex. For instance, the N-acetyl carbonyl group of the indoline scaffold may form a hydrogen bond with the guanidinium group of an arginine residue (Arg258A), while the proton on the sulfonamide nitrogen is poised to form a hydrogen bond with the backbone carbonyl of a threonine residue (Thr325A).[1]

Diagram: Proposed Binding Mode of an this compound Inhibitor in the DapE Active Site

Caption: Proposed interactions of an this compound inhibitor within the DapE active site based on molecular docking studies.

Structure-Activity Relationship (SAR) Studies

Initial SAR studies have revealed key structural features that influence the inhibitory potency of indoline-6-sulfonamides against DapE. Variations in the substitution pattern on the sulfonamide nitrogen and the indoline ring have been shown to significantly impact activity.

| Compound ID | R Group on Sulfonamide | Indoline Substitution | IC50 (µM) |

| 4 | Isopentyl | 5-bromo | >200[1] |

| 9i | Piperidine | 5-bromo | 133[1] |

| 9j | Pyrrolidine | 5-bromo | 97[1] |

| 9k | Indoline | 5-bromo | 86[1] |

| 9n | N,N-diethyl | 5-bromo | 99[1] |

Table 1: Inhibitory concentrations (IC50) of selected this compound analogs against DapE.[1]

These initial findings suggest that cyclic and more rigid substituents on the sulfonamide nitrogen can lead to improved potency.[1] Further optimization of the indoline scaffold and the sulfonamide substituent holds the potential for the development of highly potent DapE inhibitors.

Experimental Protocols for Studying DapE Inhibition

Ninhydrin-Based DapE Enzyme Inhibition Assay

A reliable and robust method for measuring DapE activity and its inhibition is crucial for drug discovery efforts. The ninhydrin-based assay is a colorimetric method that quantifies the release of the primary amine product, L,L-DAP, upon the enzymatic hydrolysis of the substrate.[1]

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine 175 µL of 50 mM HEPES buffer (pH 7.5) and 5 µL of a 1 µM DapE stock solution.

-

To study inhibition, pre-incubate the enzyme with the inhibitor for a defined period at 30 °C.

-

-

Initiation of Reaction:

-

Add 20 µL of 10 mM monomethyl SDAP (substrate) to initiate the enzymatic reaction.

-

Allow the reaction to proceed for 10 minutes at 30 °C.

-

-

Quenching the Reaction:

-

Terminate the reaction by heating the mixture at 100 °C for 1 minute.

-

Immediately cool the reaction on ice for 1 minute.

-

-

Colorimetric Detection:

-

Add 100 µL of a 2% ninhydrin reagent in 100% DMSO to the cooled reaction mixture.

-

Heat the mixture to 80 °C for 15 minutes to allow for the development of the Ruhemann's purple color.

-

-

Absorbance Measurement:

-

Quench the color development by placing the tubes in ice water for 2 minutes.

-

Transfer an 80 µL aliquot to a microplate and measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-containing reactions to a control reaction with no inhibitor (100% activity).

-

IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

Diagram: Workflow of the Ninhydrin-Based DapE Inhibition Assay

Caption: Step-by-step workflow for the ninhydrin-based assay to determine DapE inhibition.

Potential Mechanisms of Bacterial Resistance

While specific resistance mechanisms to indoline-6-sulfonamides have not yet been reported, it is prudent to consider potential avenues through which bacteria could develop resistance to DapE inhibitors. General mechanisms of antibiotic resistance that could be relevant include:

-

Target Modification: Mutations in the dapE gene could lead to alterations in the active site of the enzyme, reducing the binding affinity of the this compound inhibitors.

-

Target Overexpression: Bacteria may increase the expression of DapE, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.

-

Efflux Pumps: The evolution or upregulation of efflux pumps could actively transport the this compound inhibitors out of the bacterial cell, preventing them from reaching their target.

-

Drug Inactivation: Bacteria could acquire enzymes that modify or degrade the this compound molecule, rendering it inactive.

-

Bypass Pathways: Although less likely for a central metabolic enzyme, bacteria could potentially evolve or acquire alternative pathways to synthesize lysine and m-DAP, bypassing the need for DapE.

Further research is necessary to investigate the potential for resistance development and to devise strategies to mitigate this risk.

Conclusion and Future Directions

The discovery of indoline-6-sulfonamides as inhibitors of the bacterial enzyme DapE represents a significant advancement in the quest for novel antibiotics. The well-defined mechanism of action, targeting an essential and bacteria-specific enzyme, makes this class of compounds highly promising for further development. Future research should focus on:

-

Lead Optimization: Extensive SAR studies to improve the potency, selectivity, and pharmacokinetic properties of this compound inhibitors.

-

Structural Biology: Obtaining a co-crystal structure of DapE with an this compound inhibitor to definitively elucidate the binding mode and guide rational drug design.

-

Resistance Studies: Investigating the potential for and mechanisms of bacterial resistance to this new class of inhibitors.

-

In Vivo Efficacy: Evaluating the antibacterial activity of optimized compounds in cellular and animal models of infection.

The continued exploration of DapE inhibitors, such as the indoline-6-sulfonamides, holds the potential to deliver a new generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

-

Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, E., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. [Link]

Sources

The Diverse Biological Landscape of Novel Indoline-6-Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Indoline-6-Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The indoline scaffold, a saturated analog of indole, has garnered significant attention in medicinal chemistry, serving as a cornerstone for a multitude of biologically active compounds. Its three-dimensional structure and synthetic tractability offer a versatile platform for the development of novel therapeutic agents. When functionalized with a sulfonamide group at the 6-position, the resulting this compound core presents a unique combination of structural features that have proven to be fruitful in the quest for new drugs. This technical guide provides an in-depth exploration of the diverse biological activities of novel this compound derivatives, with a focus on their antibacterial and anticancer properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Antibacterial Activity: Targeting the Bacterial Lysine Biosynthesis Pathway

A significant breakthrough in the exploration of indoline-6-sulfonamides has been the discovery of their potent antibacterial activity through the inhibition of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[1] This enzyme is a critical component of the lysine biosynthetic pathway in most Gram-negative and Gram-positive bacteria, a pathway that is absent in humans. This inherent selectivity makes DapE an attractive target for the development of novel antibiotics with a reduced potential for mechanism-based toxicity in humans.[1]

Mechanism of Action: A Zinc-Binding Approach to Enzyme Inhibition

This compound derivatives act as inhibitors of DapE by targeting the di-zinc active site of the enzyme.[1] Molecular docking studies have revealed that the sulfonamide moiety functions as a zinc-binding group (ZBG), with the two sulfonamide oxygen atoms coordinating with the two zinc ions in the active site.[1] This interaction is further stabilized by hydrogen bonding between the N-acetyl group of the indoline core and key amino acid residues, such as Arg258A, within the active site.[1] This mode of binding suggests that these compounds act as competitive inhibitors, preventing the natural substrate from accessing the catalytic center of the enzyme.

Diagram of DapE Inhibition by this compound

Caption: Proposed binding mode of an this compound inhibitor within the DapE active site.

Structure-Activity Relationship (SAR) Insights

Systematic synthetic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent DapE inhibition.

-

N-Substitution of the Sulfonamide: Variation of the substituent on the sulfonamide nitrogen has a significant impact on inhibitory potency. For instance, bulkier and more rigid groups, such as an indoline ring, can enhance activity by exploiting hydrophobic interactions within the active site.[1]

-

Halogen Substitution on the Indoline Ring: The nature of the halogen at the 5-position of the indoline ring influences both inhibitory activity and solubility. Replacing a bromo substituent with a chloro group has been shown to increase potency against DapE and improve aqueous solubility, a desirable property for drug candidates.[1]

Quantitative Data: DapE Inhibition by Novel this compound Derivatives

The inhibitory activity of a series of N-acetyl-5-halo-6-sulfonamide indolines against DapE has been quantified using a ninhydrin-based enzyme assay. The following table summarizes the IC50 values for selected derivatives.

| Compound ID | 5-Position Substituent | N-Sulfonamide Substituent | IC50 (µM) |

| 4 | Bromo | Isoamyl | >200 |

| 9b | Bromo | Cyclohexyl | 162 |

| 9i | Bromo | Piperidine | 130 |

| 9j | Bromo | Pyrrolidine | 97 |

| 9k | Bromo | Indoline | 86 |

| 10a | Chloro | Isoamyl | 54 |

Data sourced from Reidl et al.[1]

Experimental Protocol: DapE Enzyme Inhibition Assay (Ninhydrin-Based)

This protocol outlines the key steps for determining the inhibitory potency of novel compounds against the DapE enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of N-Me-SDAP (N-methyl-N-succinyl-L,L-diaminopimelic acid) substrate.

-

Prepare a solution of purified DapE enzyme in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).

-

Prepare a 2% ninhydrin solution.

-

-

Assay Procedure:

-

In a microplate, add the buffered solution, the test compound at various concentrations, and the DapE enzyme.

-

Incubate the mixture for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the N-Me-SDAP substrate.

-

Allow the reaction to proceed for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by heating (e.g., 100°C for 1 minute).

-

Add the ninhydrin solution to each well.

-

Heat the plate (e.g., 80°C for 15 minutes) to allow for color development.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Anticancer Activity: A New Frontier for Indoline-Sulfonamides

While the antibacterial properties of indoline-6-sulfonamides are well-established, recent research has unveiled the potential of structurally related indoline-sulfonamide derivatives as potent anticancer agents. A notable example is the compound N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), a 7-aroylaminoindoline-1-sulfonamide, which has demonstrated significant activity against a broad spectrum of human cancer cell lines, including drug-resistant variants.[2]

Mechanism of Action: Disruption of Microtubule Dynamics

J30 exerts its anticancer effects by targeting a fundamental component of the cell cytoskeleton: microtubules.[2] These dynamic polymers are essential for various cellular processes, including cell division, motility, and intracellular transport. J30 acts as a microtubule-depolymerizing agent by binding to the colchicine-binding site on tubulin, the protein subunit of microtubules.[2] This binding prevents the assembly of tubulin into functional microtubules, leading to a cascade of events that culminate in cell death.

The disruption of microtubule dynamics by J30 triggers a cell cycle arrest at the G2/M phase, the stage of the cell cycle where the cell prepares for and undergoes mitosis.[2] This arrest is associated with the upregulation of cyclin B1 and the modulation of key cell cycle regulatory proteins such as Cdc2 and Cdc25C.[2] Ultimately, the sustained G2/M arrest induces apoptosis, or programmed cell death, through a mitochondria-dependent pathway involving the phosphorylation of Bcl-2, translocation of cytochrome c, and the activation of caspases-9 and -3.[2]

Signaling Pathway of J30-Induced Apoptosis

Caption: Signaling cascade initiated by the indoline-sulfonamide J30, leading to apoptosis.

In Vitro and In Vivo Efficacy

J30 has demonstrated potent growth inhibitory activity against a panel of human cancer cell lines with IC50 values in the nanomolar range.[2] Importantly, its efficacy extends to drug-resistant cell lines, suggesting its potential to overcome mechanisms of chemotherapy resistance.[2] Furthermore, in vivo studies using mouse xenograft models of human oral, gastric, and drug-resistant cancers have shown that oral administration of J30 significantly inhibits tumor growth.[2]

Experimental Protocol: MTT Assay for Anticancer Drug Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of anticancer compounds.

-

Cell Seeding:

-

Culture the desired cancer cell line to exponential growth.

-

Trypsinize the cells and resuspend them in fresh culture medium.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Anti-inflammatory Potential: An Emerging Area of Investigation

While direct evidence for the anti-inflammatory activity of indoline-6-sulfonamides is still emerging, studies on closely related indoline derivatives suggest that this scaffold holds promise in this therapeutic area. For instance, the indoline carbamate AN680, which features a substitution at the 6-position of the indoline ring, has been shown to prevent inflammation and ulceration in a rat model of colitis.[3] This compound significantly reduced macroscopic and microscopic parameters of colitis, as well as the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] These findings suggest that the indoline-6-yl core may be a valuable starting point for the design of novel anti-inflammatory agents.

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The well-documented antibacterial activity of these derivatives as DapE inhibitors offers a promising avenue for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Furthermore, the potent anticancer activity of structurally related indoline-sulfonamides highlights the versatility of this chemical motif and opens up new avenues for cancer drug discovery.

Future research in this area should focus on:

-

Expanding the SAR: Synthesizing and evaluating a broader range of this compound derivatives to further refine the structure-activity relationships for both antibacterial and anticancer activities.

-

Elucidating Mechanisms of Action: For anticancer derivatives, further studies are needed to fully understand the molecular details of their interaction with tubulin and the downstream signaling pathways leading to apoptosis.

-

Investigating Anti-inflammatory and Antiviral Potential: A systematic investigation into the anti-inflammatory and antiviral activities of this compound derivatives is warranted, given the promising results from related scaffolds.

-

Optimizing Pharmacokinetic Properties: Lead compounds should be optimized for their ADME (absorption, distribution, metabolism, and excretion) properties to enhance their drug-like characteristics and in vivo efficacy.

References

-

Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, E., ... & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. [Link]

-

Chang, J. Y., Lin, T. P., Chen, C. L., Chen, W. L., Chen, Y. L., & Su, T. L. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2, 3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]

-

Weisz, E., Nudelman, A., Ruso, R., & Weinstock-Rosin, M. (2016). Novel indoline derivatives prevent inflammation and ulceration in dinitro-benzene sulfonic acid-induced colitis in rats. Pharmacological reports, 68(6), 1263-1269. [Link]

Sources

Indoline-6-Sulfonamide: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Privileged Scaffolds

In the intricate world of medicinal chemistry, the concept of a "privileged scaffold" represents a significant leap from serendipitous discovery to rational drug design. First described by Evans in 1988, this term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, often across different gene families.[1] These scaffolds are not merely inert skeletons; they present a specific three-dimensional arrangement of atoms and functional groups that can engage in key interactions—such as hydrogen bonding, hydrophobic interactions, and metal coordination—with a variety of protein active sites. The indoline scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in this field, demonstrating remarkable versatility and therapeutic potential.[2] When functionalized with a sulfonamide group, specifically at the 6-position, the resulting indoline-6-sulfonamide core becomes a particularly powerful tool in the medicinal chemist's arsenal, leading to the development of numerous potent and selective therapeutic agents.[3]

This guide provides a comprehensive overview of the this compound scaffold, from its fundamental physicochemical properties and synthesis to its diverse applications in targeting critical enzymes and receptors. We will explore detailed structure-activity relationships (SAR), provide validated experimental protocols, and visualize key workflows, offering both foundational knowledge and actionable insights for drug development professionals.

The this compound Core: A Structural and Physicochemical Analysis

The efficacy of the this compound scaffold lies in the synergistic combination of its two key components: the rigid bicyclic indoline nucleus and the versatile sulfonamide moiety.

-

The Indoline Nucleus: This bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, provides a rigid and synthetically tractable framework.[2] Its defined geometry reduces the entropic penalty upon binding to a target protein, a favorable thermodynamic characteristic for potent ligands. The nitrogen atom can act as a hydrogen bond donor or acceptor, and its reactivity allows for a wide array of substitutions, enabling chemists to fine-tune the molecule's properties.[4]

-

The Sulfonamide Group (-SO₂NH₂): The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of antibacterial, diuretic, and anticancer drugs.[5] Its tetrahedral geometry and the ability of its oxygen atoms to act as strong hydrogen bond acceptors make it an excellent zinc-binding group (ZBG). This is particularly relevant for inhibiting zinc-containing metalloenzymes like carbonic anhydrases.[3][6] Furthermore, the sulfonamide nitrogen can be readily substituted, providing another vector for chemical modification to explore the target's binding pocket and optimize pharmacokinetic properties.

The combination of these features in a single molecule creates a scaffold with a "drug-like" profile, capable of interacting with diverse biological targets ranging from enzymes to receptors, underpinning its privileged status.[3]

Synthesis of the this compound Scaffold

A robust and scalable synthetic route is crucial for the exploration of any chemical scaffold. The this compound core can be synthesized through various methods, often involving intramolecular amination of phenethylamine derivatives.[7] A common and reliable approach, adapted from established literature, involves the protection, sulfonation, and subsequent derivatization of indoline.[6]

Workflow for General Synthesis of Indoline-Sulfonamide Derivatives

Caption: General synthetic workflow for indoline-sulfonamide core and derivatives.

Detailed Experimental Protocol: Synthesis of Indoline-5-sulfonamide

This protocol describes a validated, multi-step synthesis to produce the core indoline-5-sulfonamide scaffold, which serves as a key intermediate for further derivatization.[6] Note: While the topic is this compound, detailed protocols are more readily available for the 5-sulfonamide isomer, which follows identical chemical principles.

Step 1: Protection of Indoline Nitrogen (Formation of 1-Acetylindoline)

-

To stirring acetic anhydride (15 mL, 0.16 mol), add indoline (4 g, 0.034 mol).

-

Reflux the reaction mixture for 10 minutes.

-

Cool the mixture to room temperature and pour it onto ice.

-

Filter the resulting precipitate and wash thoroughly with water to yield 1-acetylindoline.

-

Causality: The acetyl group protects the indoline nitrogen from reacting with the harsh chlorosulfonic acid in the next step, directing the electrophilic substitution to the electron-rich benzene ring.

-

Step 2: Chlorosulfonation (Formation of 1-Acetyl-5-(chlorosulfonyl)indoline)

-

In an ice bath, cool chlorosulfonic acid (15 mL, 0.225 mol).

-

Portionwise, add 1-acetylindoline (5.4 g, 0.034 mol) while maintaining the temperature between 0–5 °C.

-

After addition, heat the mixture to 50 °C for 2 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and carefully pour it onto ice.

-

Filter the precipitate and wash with cold water to obtain 1-acetyl-5-(chlorosulfonyl)indoline.

-

Causality: Chlorosulfonic acid is a powerful electrophile that installs the sulfonyl chloride group onto the aromatic ring, primarily at the para-position (C5) due to the activating nature of the indoline nitrogen.

-

Step 3: Amination (Formation of 1-Acetylindoline-5-sulfonamide)

-

Dissolve the sulfonyl chloride intermediate (7.0 g, 0.027 mol) in tetrahydrofuran (THF, 40 mL).

-

Add ammonium hydroxide (18% solution, 10 mL, 0.098 mol) at room temperature.

-

Stir the mixture for 1 hour.

-

Remove the solvent in vacuo.

-

Dilute the residue with water and adjust the pH to 7–8 with 1 N aq. HCl to precipitate the product.

-

Causality: The nucleophilic ammonia displaces the chloride on the sulfonyl chloride, forming the stable sulfonamide group.

-

Step 4: Deprotection (Formation of Indoline-5-sulfonamide)

-

Suspend the acetylated sulfonamide (5.8 g, 0.024 mol) in methanol (30 mL).

-

Add concentrated HCl (10 mL, 0.1 mol) and reflux the mixture for 2 hours.

-

Cool and remove the solvent in vacuo.

-

Dissolve the residue in water and neutralize to pH 7–8 with 1 N aq. NaOH to precipitate the final product.

-

Purify the crude product by flash column chromatography to obtain pure indoline-5-sulfonamide.

-

Causality: Acidic hydrolysis removes the acetyl protecting group, liberating the indoline nitrogen and yielding the final versatile scaffold.

-

Medicinal Chemistry Applications & Case Studies

The this compound scaffold has been successfully employed to develop inhibitors for a wide range of biological targets, particularly in oncology and infectious diseases.

Carbonic Anhydrase Inhibitors for Cancer Therapy

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes. Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic cancers and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[6] The sulfonamide group is a classic zinc-binding pharmacophore, making the indoline-sulfonamide scaffold an ideal starting point for designing potent and selective CA inhibitors.[5][6]

-

Mechanism of Inhibition: The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion and disrupting the catalytic cycle. The indoline portion of the molecule can then form additional hydrogen bonds and van der Waals interactions with residues lining the active site, dictating the inhibitor's potency and isoform selectivity.

-

Structure-Activity Relationship (SAR) Insights:

-

N1-Acyl Substitutions: Acylating the indoline nitrogen with various substituted benzoyl groups has been a fruitful strategy. Studies have shown that introducing chloro-substituents on the benzoyl ring can significantly enhance inhibitory potency against CA IX and CA XII.[6] For example, a 3-chlorobenzoyl derivative was identified as one of the most potent inhibitors of CA IX and XII in one study.[6]

-

Scaffold Hopping: By modifying the core from an indane-sulfonamide to an indoline-sulfonamide, researchers have developed novel inhibitors with different selectivity profiles and improved antiproliferative effects.[6]

-

Halogenation of the Indoline Ring: In some series, adding a halogen (e.g., chloro or bromo) to the 5-position of the indoline ring was found to increase potency against certain targets, likely by forming favorable halogen bonds or occupying a specific hydrophobic pocket.[3][8]

-

Table 1: SAR of 1-Acylindoline-5-sulfonamides as Carbonic Anhydrase Inhibitors [6]

| Compound ID | N1-Acyl Group | Kᵢ vs. hCA IX (nM) | Kᵢ vs. hCA XII (nM) |

| 4a | Benzoyl | 1045.3 | 93.7 |

| 4f | 3-Chlorobenzoyl | 132.8 | 52.8 |

| 4g | 4-Chlorobenzoyl | 285.4 | 41.3 |

| 4h | 3,4-Dichlorobenzoyl | 1112.7 | 45.2 |

| 4r | Thiophene-2-carbonyl | 156.4 | 113.8 |

Data extracted from literature to illustrate SAR trends.

Anticancer Agent: Indisulam

Indisulam is a prominent example of a clinical-stage anticancer agent built upon a chloroindolyl sulfonamide scaffold.[9] While its development was halted, its mechanism of action provides valuable insights into the scaffold's potential. Indisulam was initially identified as a cell cycle inhibitor, arresting cells in the G1 phase.[10] More recent studies have revealed it acts as a "molecular glue," inducing the degradation of the splicing factor RBM39 through recruitment to the DCAF15 E3 ubiquitin ligase complex. This novel mechanism highlights the ability of the sulfonamide scaffold to mediate protein-protein interactions.

Caption: Simplified mechanism of action for the molecular glue Indisulam.

Bacterial Enzyme Inhibitors

The scaffold has also been identified as a promising starting point for developing novel antibiotics. A high-throughput screen discovered N-acetyl-6-sulfonamide indoline derivatives as inhibitors of DapE, a bacterial metalloenzyme essential for lysine biosynthesis in many Gram-negative bacteria.[3]

-

SAR Insights: Docking studies suggest the sulfonamide oxygens coordinate with the two zinc ions in the DapE active site.[3] Structure-activity relationship studies revealed that varying the N-substitution on the sulfonamide moiety significantly impacted potency.[3] Furthermore, replacing a bromo substituent at the 5-position with a chloro atom generally increased inhibitory activity and improved solubility, making the derivatives more attractive as potential drug candidates.[3]

Conclusion and Future Perspectives

The this compound core rightfully holds its status as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the strategic placement of functional groups that can engage in high-energy interactions with diverse protein targets make it an invaluable asset for drug discovery.[2] From potent, isoform-selective enzyme inhibitors targeting cancer to novel antibacterial agents and molecular glues, this scaffold has demonstrated remarkable versatility.

Future research will likely focus on expanding the chemical space around this core, exploring new substitution patterns, and applying it to a broader range of biological targets. The continued success in developing clinical candidates from this framework underscores the power of privileged scaffolds in streamlining the path from a chemical starting point to a potential therapeutic breakthrough.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal. Retrieved from [Link]

-

Aitha, M., et al. (2021). This compound Inhibitors of the Bacterial Enzyme DapE. Molecules, 26(23), 7156. Retrieved from [Link]

-

Guzman, R. C., et al. (2021). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Omega, 6(45), 30453–30465. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Indisulam. Wikipedia. Retrieved from [Link]

-

Krylov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Retrieved from [Link]

-

Barreiro, E. J., & Fraga, C. A. M. (Eds.). (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry. Retrieved from [Link]

-

Ali, A., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega, 8(17), 15477–15490. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput.... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. ResearchGate. Retrieved from [Link]

-

KEGG. (n.d.). KEGG PATHWAY Database. KEGG. Retrieved from [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Retrieved from [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12535. Retrieved from [Link]

-

Floredan, C., et al. (2005). Indisulam: an anticancer sulfonamide in clinical development. Expert Opinion on Investigational Drugs, 14(5), 655-665. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(22), 4149. Retrieved from [Link]

-

Sroka, W., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12431. Retrieved from [Link]

-

Bester, K. A., et al. (2022). Genetic and compound screens uncover factors modulating cancer cell response to indisulam. Life Science Alliance, 5(9), e202201475. Retrieved from [Link]

-

ResearchGate. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Indoline synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indisulam - Wikipedia [en.wikipedia.org]

- 10. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sulfonamide Group: A Cornerstone Zinc-Binding Moiety in Drug Discovery

An In-Depth Technical Guide

Introduction: The Central Role of Zinc in Biology and Medicine

Zinc is the second most abundant transition metal in the human body, playing indispensable catalytic and structural roles in a vast array of enzymes known as metalloenzymes.[1] These enzymes are critical regulators of diverse physiological processes, from pH homeostasis and protein digestion to DNA synthesis and signal transduction. The catalytic activity of these enzymes is often mediated by a zinc ion (Zn²⁺) located within the active site. Consequently, zinc metalloenzymes have emerged as major targets for therapeutic intervention in a wide range of diseases, including glaucoma, cancer, epilepsy, and infectious diseases.[1][2][3]

The development of inhibitors for these enzymes hinges on the rational design of molecules that can effectively interact with and block the function of the active site zinc ion. This is achieved by incorporating a "Zinc-Binding Group" (ZBG) into the inhibitor's structure. Among the various ZBGs exploited in medicinal chemistry—including hydroxamates, carboxylates, and phosphonates—the primary sulfonamide group (R-SO₂NH₂) holds a privileged status.[4][5] It is arguably the most successful ZBG, forming the chemical foundation for numerous clinically approved drugs.[4][5][6]

This guide provides a comprehensive technical overview of the sulfonamide group's role as a zinc-binding moiety for researchers, scientists, and drug development professionals. We will delve into the fundamental coordination chemistry, explore its application in the design of potent and selective enzyme inhibitors, detail the experimental methodologies used for its characterization, and discuss future perspectives in drug design.

Part 1: The Chemistry of Sulfonamide-Zinc Coordination

The remarkable efficacy of the sulfonamide group as a ZBG stems from its unique electronic and structural properties. The primary sulfonamide is a weak acid that, upon deprotonation, forms a highly stable coordinate bond with the Lewis acidic Zn²⁺ ion in the enzyme's active site.

Mechanism of Binding

The canonical mechanism of inhibition involves the sulfonamide in its anionic, deprotonated state (R-SO₂NH⁻).[7] This anion acts as a potent ligand, displacing a zinc-bound water molecule or hydroxide ion, which is a key step in the native catalytic cycle of many zinc enzymes like carbonic anhydrase.[8]

The key steps are:

-

Deprotonation: The sulfonamide group (pKa typically in the range of 9-11) deprotonates to form the sulfonamidate anion. The enzyme's microenvironment can facilitate this process.

-

Coordination: The negatively charged nitrogen atom of the sulfonamidate directly coordinates to the Zn²⁺ ion.[9][10]

-

Tetrahedral Geometry: This coordination results in a stable, tetrahedral geometry around the zinc ion, which is typically also coordinated by three histidine residues from the enzyme.[9][7]

-

Stabilization: The enzyme-inhibitor complex is further stabilized by an extensive network of hydrogen bonds. A crucial interaction involves the "gatekeeper" residue, typically Threonine-199 (in carbonic anhydrase II), which forms hydrogen bonds with the sulfonamide's sulfonyl oxygens and the remaining N-H group.[9][8][10]

This binding mode is so effective that some sulfonamide inhibitors exhibit picomolar to nanomolar affinities for their target enzymes.[2][7][11]

Caption: General mechanism of sulfonamide binding to a zinc metalloenzyme active site.

Part 2: The Archetype - Sulfonamides as Carbonic Anhydrase Inhibitors

The development of sulfonamide drugs is inextricably linked to the inhibition of Carbonic Anhydrases (CAs), a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[6] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[2][6]

The primary sulfonamide group is the quintessential ZBG for CAs.[4][11] The high affinity and specificity arise from the precise complementarity between the sulfonamide moiety and the CA active site. Clinically used drugs like acetazolamide, dorzolamide, and brinzolamide are all potent CA inhibitors that rely on this interaction.[4][9]

Structure-Activity Relationship (SAR)

The design of CA inhibitors often follows a "tail approach".[4][8] The molecule consists of two main parts:

-

The Zinc-Binding Group: The constant R-SO₂NH₂ moiety that anchors the inhibitor to the active site zinc.

-

The Scaffold/Tail: An aromatic or heterocyclic ring system (the 'R' group) that can be modified to confer potency and, crucially, isoform selectivity. This part of the molecule extends into variable regions of the active site cavity, allowing for interactions with different amino acid residues among the 15 human CA isoforms.[8]

Five-membered heterocyclic sulfonamides have generally been shown to be more effective inhibitors compared to six-membered rings.[2]

| Inhibitor | Target Isoform(s) | Inhibition Constant (Ki) | Clinical Use |

| Acetazolamide | hCA I, II, IV, IX, XII | 12-250 nM | Glaucoma, Epilepsy[4][11] |

| Dorzolamide | hCA II, IV | 0.9-18 nM | Glaucoma[4] |

| Brinzolamide | hCA II | 3.1 nM | Glaucoma[4] |

| Celecoxib | hCA II, IX | 27-34 µM | Anti-inflammatory (COX-2)[9] |

| SLC-0111 | hCA IX, XII | 45-56 nM | Anticancer (Clinical Trials)[5] |

| Note: Inhibition constants are approximate and can vary based on experimental conditions. |

Part 3: Expanding Horizons - Sulfonamides in Other Metalloenzymes

While CAs are the classic target, the sulfonamide group's utility extends to other zinc metalloenzymes, particularly Matrix Metalloproteinases (MMPs).

Matrix Metalloproteinase Inhibitors (MMPis)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in arthritis, cardiovascular disease, and cancer metastasis.[12] Most MMP inhibitors have historically used a hydroxamic acid group as the primary ZBG due to its strong chelating ability.[12] However, this moiety often suffers from poor pharmacokinetics and lack of selectivity.[12]

The sulfonamide group has been incorporated into MMPi design in several ways:

-

As a Secondary Binding Moiety: In compounds like CGS-27023A, a sulfonamide group is used alongside a hydroxamate ZBG. Here, the sulfonamide does not directly coordinate the zinc but forms critical hydrogen bonds within the active site, properly orienting the rest of the inhibitor to engage the deep S1' pocket of the enzyme.[13]

-

As a Primary Chelating Group: More recent research has explored chelating sulfonamides, such as 8-sulfonamidoquinoline and 2-sulfonamidophenyl-benzimidazole derivatives, which can act as the primary ZBG, offering an alternative to the problematic hydroxamate group.[12]

The design of these inhibitors is more complex, as the sulfonamide must be presented within a scaffold that allows for bidentate or tridentate chelation of the zinc ion.[12]

Part 4: A Practical Guide to Characterizing Sulfonamide-Zinc Interactions

Validating the binding and inhibition mechanism of a novel sulfonamide-based inhibitor requires a multi-faceted experimental approach. The following protocols represent a standard workflow for robust characterization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 3. Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Indoline-6-Sulfonamide: A Technical Guide to a New Frontier in Antibiotic Development

Executive Summary

The escalating crisis of antibiotic resistance necessitates the exploration of novel bacterial targets and chemical scaffolds. This guide delves into the promising area of indoline-6-sulfonamides as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). DapE is a critical component of the lysine biosynthesis pathway in most bacteria, a pathway that is absent in humans, making it an ideal target for selective antibacterial therapy.

This document provides a comprehensive overview of the rationale for targeting DapE, the discovery of indoline-6-sulfonamide inhibitors, their proposed mechanism of action, and initial structure-activity relationship studies. Furthermore, it outlines detailed synthetic protocols and assay methodologies to empower researchers in this field. By synthesizing current knowledge and providing practical insights, this guide aims to accelerate the development of this new class of antibiotics.

Chapter 1: The Imperative for Novel Antibiotics and Unexploited Bacterial Targets

The Growing Threat of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global public health.[1] Infections that were once easily treatable are becoming increasingly difficult to manage, leading to prolonged illness, disability, and death. The need for new antibiotics with novel mechanisms of action is more urgent than ever.[1]

The Need for New Mechanisms of Action

Many of the antibiotics in clinical use today are derivatives of older classes, and bacteria have evolved sophisticated mechanisms to resist their effects. To combat this, research has shifted towards identifying and validating novel bacterial targets that are essential for microbial survival but have no homolog in humans. This strategy minimizes the potential for mechanism-based toxicity in the host.

Introduction to the Diaminopimelate (DAP) Pathway as an Attractive Target

The meso-diaminopimelate (m-DAP) and lysine biosynthesis pathway, commonly known as the DAP pathway, is an attractive and underexplored target for new antibiotics.[2] This metabolic route is essential for the synthesis of L-lysine, a crucial amino acid for protein synthesis, and m-DAP, a key component of the peptidoglycan cell wall in most Gram-negative and many Gram-positive bacteria.[2] Crucially, this pathway is absent in mammals, who obtain lysine from their diet.[2] This inherent selectivity makes enzymes within the DAP pathway prime candidates for the development of novel antibacterial agents with a potentially high therapeutic index.[2]

Chapter 2: The DapE Enzyme: A Key Player in Bacterial Lysine Biosynthesis

Detailed Overview of the Lysine Biosynthesis Pathway (DAP Pathway)

The DAP pathway consists of a series of enzymatic reactions that convert aspartate into L-lysine and m-DAP. One of the key enzymes in this pathway is the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[2] DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate.[2]

The Structure and Function of DapE

DapE is a metalloenzyme that typically contains two zinc ions in its active site.[2] These zinc ions are crucial for catalysis, activating a water molecule for the hydrolysis of the succinyl group from the substrate. The enzyme functions as a dimer, and recent structural studies have revealed that a histidine residue from the opposing peptide chain plays a key role in the active site, activating the substrate for cleavage.[2] This understanding of the dimeric nature and the role of key residues is vital for the rational design of inhibitors.[2]

Rationale for Targeting DapE: Bacterial Specificity and Essentiality

The inhibition of DapE is a promising strategy for the development of new antibiotics for several reasons:

-

Essentiality: The DAP pathway is vital for the survival of a broad range of bacteria.[3]

-

Bacterial Specificity: This pathway is absent in humans, suggesting that DapE inhibitors would have selective toxicity against bacteria.[2]

-

Novel Mechanism of Action: Targeting DapE represents a new mechanism of action, which could be effective against bacteria that have developed resistance to existing antibiotics.[2][4]

Chapter 3: this compound: A Promising Scaffold for DapE Inhibition

Discovery of Indoline-6-Sulfonamides as DapE Inhibitors

A high-throughput screening campaign led to the discovery of a series of indoline sulfonamides as inhibitors of DapE.[2][4] The indoline scaffold has garnered increasing interest in medicinal chemistry due to its presence in various bioactive compounds.[1][5] These initial hits provided a starting point for a focused medicinal chemistry effort to optimize their potency and drug-like properties.

Proposed Mechanism of Action: A Molecular Insight

Molecular docking studies suggest that indoline-6-sulfonamides act as competitive inhibitors by binding to the di-zinc active site of DapE.[2] The sulfonamide moiety is proposed to function as a zinc-binding group (ZBG), with the two sulfonamide oxygen atoms coordinating with the two zinc ions in the active site.[2] Further interactions, such as hydrogen bonding between the N-acetyl carbonyl and an arginine residue (Arg258A), and between the sulfonamide nitrogen proton and a threonine residue (Thr325A), contribute to the binding affinity.[2]

Structure-Activity Relationship (SAR) Studies

Initial SAR studies on a series of N-acetyl-5-halo-6-sulfonamide indolines have provided valuable insights for lead optimization.[2]

| Modification | Observation | Reference |

| N-substitution of the sulfonamide | Significantly higher potencies were achieved by varying the N-substitution. For instance, a rigid indoline sulfonamide showed improved potency (IC50 of 86 µM) compared to more flexible acyclic secondary sulfonamides. | [2] |

| Aryl halide substituent | Replacing the aryl bromide with a chloride led to a noticeable increase in inhibition against DapE for most analogs. | [2] |

| Solubility | The chloride analogs also exhibited more favorable solubility properties compared to the bromide counterparts. | [2] |

These findings suggest that both the nature of the substituent on the sulfonamide nitrogen and the halogen on the indoline ring are critical determinants of inhibitory activity and physicochemical properties.[2]

Chapter 4: Synthesis and Methodologies

General Synthesis of N-acetyl-5-halo-6-sulfonamide Indolines

The synthesis of N-acetyl-5-halo-6-sulfonamide indolines is a straightforward process that can be readily implemented in a standard medicinal chemistry laboratory.[2]

Experimental Protocol: General Procedure for the Synthesis of N-acetyl 5-Bromo-6-Sulfonamide Indolines [2]

-

To a stirred solution of the sulfonyl chloride (1 equivalent, 0.148 mmol) and triethylamine (1.25 equivalents, 26.0 μL, 0.185 mmol) in methylene chloride, add the requisite amine (1.25 equivalents, 0.185 mmol).

-

For reactions involving secondary amines or nitrogen heterocycles, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 10 mol%).

-

Stir the reaction at room temperature until completion is confirmed by thin-layer chromatography (TLC).

-

Dilute the reaction mixture with methylene chloride.

-

Wash the organic layer sequentially with water (1x), 1 M HCl (2x), and brine (1x).

-

Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude indoline sulfonamide product.

-

The final product can be further purified by passage through an activated carbon plug and recrystallization from chloroform-ethyl acetate.[2]

Experimental Protocol: DapE Inhibition Assay (Ninhydrin-based)

The inhibitory potency of the synthesized compounds against DapE can be determined using a ninhydrin-based enzymatic assay.[2] This assay quantifies the amount of L,L-DAP produced by the enzymatic reaction.

-

Prepare assay mixtures containing the DapE enzyme, the substrate (L,L-SDAP), and varying concentrations of the inhibitor in a suitable buffer.

-

Incubate the mixtures at a controlled temperature to allow the enzymatic reaction to proceed.

-

Stop the reaction, typically by adding an acid.

-

Add ninhydrin reagent and heat the samples. Ninhydrin reacts with the primary amine of the product, L,L-DAP, to produce a colored compound.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Chapter 5: Preclinical and In Vitro Antibacterial Profile

Currently, the publicly available data on the antibacterial spectrum, resistance potential, and pharmacokinetic properties of this compound DapE inhibitors are limited. The primary research has focused on the inhibition of the DapE enzyme from Haemophilus influenzae (HiDapE).[2] One study noted that a potent indoline sulfonamide inhibitor of HiDapE did not significantly inhibit DapE from the ESKAPE pathogen Acinetobacter baumannii (AbDapE), highlighting the challenge of developing broad-spectrum DapE inhibitors.[3] Further research is needed to evaluate the activity of these compounds against a wider panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species.

Chapter 6: Future Directions and Challenges

Lead Optimization Strategies

The initial SAR data provides a clear path for lead optimization. Future efforts should focus on:

-

Systematic exploration of N-substituents: A wider range of aliphatic, aromatic, and heterocyclic substituents should be explored to improve potency and modulate physicochemical properties.

-

Further investigation of the 5-position: While chloride at the 5-position was beneficial, other halogens and small electron-withdrawing or -donating groups should be investigated.

-

Modification of the indoline core: Exploration of substitutions at other positions on the indoline ring could reveal additional opportunities for improving activity and drug-like properties.

Overcoming Challenges in Developing DapE Inhibitors

The development of DapE inhibitors is not without its challenges. These include:

-